CID 156588357

Description

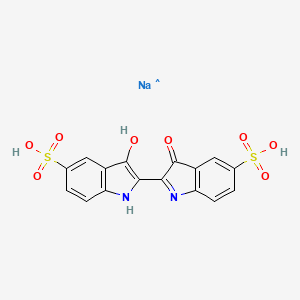

Indigo carmine, also known as 5,5′-indigodisulfonic acid sodium salt, is an organic compound derived from indigo by aromatic sulfonation. This process renders the compound soluble in water. Indigo carmine is widely used for its vibrant blue color in various applications, including food, cosmetics, medical diagnostics, and as a pH indicator .

Properties

Molecular Formula |

C16H10N2NaO8S2 |

|---|---|

Molecular Weight |

445.4 g/mol |

InChI |

InChI=1S/C16H10N2O8S2.Na/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;/h1-6,17,19H,(H,21,22,23)(H,24,25,26); |

InChI Key |

WJBGHEFYABLQSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Indigo carmine is synthesized through the sulfonation of indigo. The process involves treating indigo with sulfuric acid, which introduces sulfonate groups into the indigo molecule, making it water-soluble .

Industrial Production Methods: In industrial settings, indigo carmine is produced by dissolving indigo in concentrated sulfuric acid, followed by neutralization with sodium hydroxide. The resulting product is then purified and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Indigo carmine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a redox indicator, turning yellow upon reduction and blue upon oxidation .

Common Reagents and Conditions:

Oxidation: In the presence of oxygen, indigo carmine is oxidized to its blue form.

Reduction: In an alkaline glucose solution, indigo carmine is reduced to its yellow form.

Major Products: The major products formed from these reactions include isatin-5-sulfonic acid during oxidation and reduced indigo carmine during reduction .

Scientific Research Applications

Indigo carmine has a wide range of applications in scientific research:

Mechanism of Action

Indigo carmine exerts its effects primarily through its ability to act as a visual marker. When used in medical diagnostics, it is injected intravenously and rapidly filtered by the kidneys, coloring the urine blue. This allows for the visualization of the urinary tract during surgical procedures . The compound’s mechanism involves its interaction with molecular targets in the body, leading to its excretion through the urine .

Comparison with Similar Compounds

Indigo carmine is unique due to its water solubility and vibrant blue color. Similar compounds include:

Methylene Blue: Another blue dye used in medical diagnostics and as a redox indicator, but with different chemical properties and applications.

Brilliant Blue FCF: A synthetic dye used in food and cosmetics, similar in color but differing in chemical structure and solubility.

Indigo carmine stands out due to its specific applications in both industrial and medical fields, making it a versatile and valuable compound.

Q & A

Q. How to ensure methodological rigor in interdisciplinary studies (e.g., pharmacology + computational chemistry) on this compound?

- Methodological Answer :

- Align protocols across disciplines (e.g., standardized data formats).

- Validate computational predictions with wet-lab experiments (e.g., docking studies vs. binding assays).

- Involve co-authors from each field during peer review to address domain-specific biases .

Tables for Quick Reference

Table 1: Frameworks for Research Question Development

Table 2: Common Pitfalls in Data Analysis

| Pitfall | Mitigation Strategy |

|---|---|

| Overfitting models | Use cross-validation and external datasets . |

| Ignoring batch effects | Randomize sample processing order and include batch controls . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.